![molecular formula C18H15N5O2S B237874 2-methoxy-3-methyl-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)benzamide](/img/structure/B237874.png)
2-methoxy-3-methyl-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methoxy-3-methyl-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Aplicaciones Científicas De Investigación
2-methoxy-3-methyl-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)benzamide has been studied for its potential applications in various fields, including cancer treatment, antimicrobial activity, and neuroprotection. In cancer research, this compound has shown promising results in inhibiting the growth of cancer cells and inducing apoptosis. Studies have also shown that it has antimicrobial activity against various bacterial strains and can protect neurons from oxidative stress-induced damage.
Mecanismo De Acción
The mechanism of action of 2-methoxy-3-methyl-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)benzamide is not fully understood. However, studies have suggested that it may act by inhibiting various enzymes involved in cancer cell growth and proliferation, as well as by modulating the immune system. It may also act by disrupting bacterial cell membranes and inhibiting the synthesis of essential cell components.
Biochemical and Physiological Effects:
Studies have shown that 2-methoxy-3-methyl-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)benzamide can induce apoptosis in cancer cells, reduce oxidative stress, and modulate the immune system. It has also been shown to have antimicrobial activity against various bacterial strains. However, further studies are needed to fully understand its biochemical and physiological effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-methoxy-3-methyl-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)benzamide in lab experiments is that it has shown promising results in various fields, including cancer research, antimicrobial activity, and neuroprotection. However, its limitations include the need for further studies to fully understand its mechanism of action and biochemical and physiological effects.
Direcciones Futuras
There are several future directions for the study of 2-methoxy-3-methyl-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)benzamide. One potential direction is to further investigate its potential applications in cancer treatment, antimicrobial activity, and neuroprotection. Another direction is to explore its potential as a drug delivery system. Additionally, studies could focus on identifying the optimal dosage and administration methods for this compound.
Métodos De Síntesis
The synthesis of 2-methoxy-3-methyl-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)benzamide involves the reaction of 4-amino-1,2,4-triazole-3-thiol with 4-bromo-2-methoxy-3-methylbenzaldehyde, followed by the reaction of the resulting intermediate with 4-aminobenzoic acid. The final product is obtained after purification and characterization.
Propiedades
Nombre del producto |
2-methoxy-3-methyl-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)benzamide |
|---|---|
Fórmula molecular |
C18H15N5O2S |
Peso molecular |
365.4 g/mol |
Nombre IUPAC |
2-methoxy-3-methyl-N-[4-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide |
InChI |
InChI=1S/C18H15N5O2S/c1-11-4-3-5-14(15(11)25-2)16(24)20-13-8-6-12(7-9-13)17-22-23-10-19-21-18(23)26-17/h3-10H,1-2H3,(H,20,24) |
Clave InChI |
GJZUWJBUPQYMOF-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC(=C1OC)C(=O)NC2=CC=C(C=C2)C3=NN4C=NN=C4S3 |
SMILES canónico |
CC1=C(C(=CC=C1)C(=O)NC2=CC=C(C=C2)C3=NN4C=NN=C4S3)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5,10,15,20,25,30-Hexakis(2-hydroxypropoxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29-dodecaoxaheptacyclo[26.2.2.23,6.28,11.213,16.218,21.223,26]dotetracontane-31,32,33,34,35,36,37,38,39,40,41,42-dodecol](/img/structure/B237791.png)
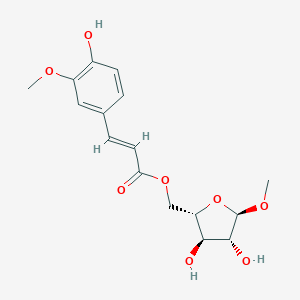

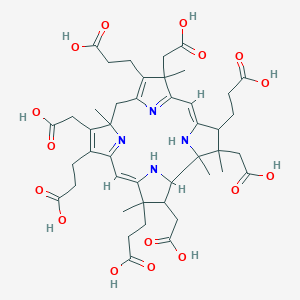
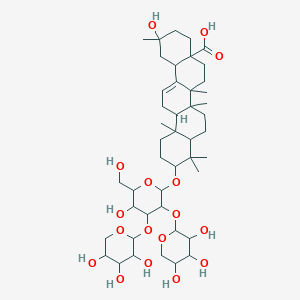

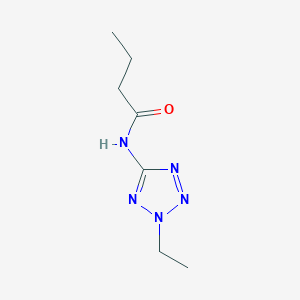
![3,5-dichloro-N-[(2-hydroxy-5-methylphenyl)carbamothioyl]-2-methoxybenzamide](/img/structure/B237824.png)
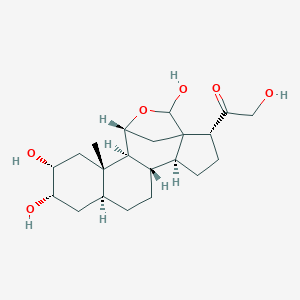
![5-bromo-2-methoxy-3-methyl-N-[(4-methylpyridin-2-yl)carbamothioyl]benzamide](/img/structure/B237835.png)
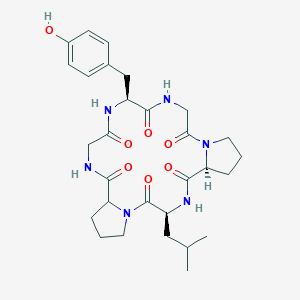
![N-({4-[5-(hydroxymethyl)furan-2-yl]phenyl}carbamothioyl)-1-benzofuran-2-carboxamide](/img/structure/B237849.png)
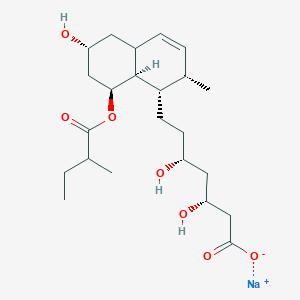
![3-methyl-N-[3-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B237852.png)